molecular formula C11H19NO3 B2912424 Tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate CAS No. 1205748-72-6

Tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate

Cat. No. B2912424
CAS RN: 1205748-72-6
M. Wt: 213.277
InChI Key: WMUWPLWYXGELEE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate is C11H19NO3 . The InChI code is 1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h8-9H,4-7H2,1-3H3 .


Physical And Chemical Properties Analysis

Tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate has a molecular weight of 213.27 . It is stored in an inert atmosphere and under -20°C . It is shipped in a cold pack and is in liquid form .

Scientific Research Applications

Multicomponent Reactions and Synthesis of Pyrroles

"Tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate" has been utilized in palladium-catalyzed three-component reactions involving propargyl carbonates, isocyanides, and alcohols or water. This method facilitates the switchable synthesis of polysubstituted aminopyrroles and their bicyclic analogues, showcasing the compound's versatility in synthesizing complex nitrogen-containing heterocycles. The reaction mechanism involves a triple isocyanide insertion into a (σ-allenyl)palladium(II) intermediate, highlighting the compound's utility in constructing pyrrole frameworks, which are significant in pharmaceutical chemistry (Qiu, Wang, & Zhu, 2017).

Stereoselective Hydroformylation

The compound has also found application in the highly stereoselective hydroformylation of a (2R)-2-tert-butyl-Δ4-1,3-oxazoline derivative, leading to important intermediates for the synthesis of homochiral amino acid derivatives. This process showcases its role in facilitating reactions that yield products with high diastereoselectivity, crucial for the development of compounds with potential synthetic and medicinal value (Kollár & Sándor, 1993).

Synthesis of Chiral Auxiliaries

Another significant application is the synthesis and use of chiral auxiliaries derived from "Tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate" for enantioselective synthesis. These chiral auxiliaries have been applied in dipeptide synthesis, demonstrating the compound's utility in producing enantiomerically pure amino acids and peptides, which are foundational elements in drug discovery and development (Studer, Hintermann, & Seebach, 1995).

Development of Synthetic Precursors

The compound serves as a key synthetic precursor in the synthesis of medicinally significant candidates. Its derivatization has led to the development of various intermediates used in the synthesis of drugs targeting different diseases. This highlights its role in enabling the synthesis of complex molecules through relatively straightforward chemical transformations, facilitating the development of new therapeutic agents (Khadse & Chaudhari, 2015).

Ecofriendly Ester Sources

Moreover, "Tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate" has been used in the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones, demonstrating its utility as an eco-friendly ester source. This process is significant for the preparation of quinoxaline-3-carbonyl compounds, which are prevalent in bioactive natural products and synthetic drugs, underlining the compound's contribution to sustainable and green chemistry practices (Xie et al., 2019).

Safety And Hazards

Tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate is labeled with the GHS07 pictogram and has the signal word "Warning" . It is harmful if swallowed (H302) and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-6-5-11(4,7-12)8-13/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMUWPLWYXGELEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-formyl-3-methylpyrrolidine-1-carboxylate

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